molecular formula C8H5BrN2S B231763 4-(5-Bromo-2-thienyl)pyrimidine

4-(5-Bromo-2-thienyl)pyrimidine

Cat. No. B231763
M. Wt: 241.11 g/mol
InChI Key: ZFBBQTASCQOFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-thienyl)pyrimidine is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of 4-(5-Bromo-2-thienyl)pyrimidine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also modulates the immune response by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that 4-(5-Bromo-2-thienyl)pyrimidine has biochemical and physiological effects on various systems in the body. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It also modulates the immune response by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(5-Bromo-2-thienyl)pyrimidine in lab experiments is its high yield synthesis method. It is also relatively stable and easy to handle. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4-(5-Bromo-2-thienyl)pyrimidine. One area of interest is its potential use in combination therapy for cancer treatment. Another area of research is its potential use as an anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, there is interest in exploring its potential use in materials science and agrochemicals.
Conclusion
In conclusion, 4-(5-Bromo-2-thienyl)pyrimidine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 4-(5-Bromo-2-thienyl)pyrimidine is efficient in producing high yields of the desired product. It has been extensively studied for its potential applications in pharmaceuticals, and has been found to exhibit anticancer, anti-inflammatory, antifungal, and antibacterial properties. While there are advantages and limitations for using 4-(5-Bromo-2-thienyl)pyrimidine in lab experiments, there are several future directions for research on this compound, including its use in combination therapy for cancer treatment, as an anti-inflammatory agent for the treatment of autoimmune diseases, and in materials science and agrochemicals.

Synthesis Methods

The synthesis of 4-(5-Bromo-2-thienyl)pyrimidine involves the reaction of 2-amino-5-bromo-4-thiophenecarboxylic acid with acetic anhydride and phosphorus pentoxide. The reaction mixture is heated at a high temperature to obtain the desired product. This method has been used in several studies and has been found to be efficient in producing high yields of 4-(5-Bromo-2-thienyl)pyrimidine.

Scientific Research Applications

4-(5-Bromo-2-thienyl)pyrimidine has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It also shows potential as an anti-inflammatory agent and has been studied for its use in treating rheumatoid arthritis. Additionally, 4-(5-Bromo-2-thienyl)pyrimidine has been found to have antifungal and antibacterial properties.

properties

Product Name

4-(5-Bromo-2-thienyl)pyrimidine

Molecular Formula

C8H5BrN2S

Molecular Weight

241.11 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)pyrimidine

InChI

InChI=1S/C8H5BrN2S/c9-8-2-1-7(12-8)6-3-4-10-5-11-6/h1-5H

InChI Key

ZFBBQTASCQOFTA-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C2=CC=C(S2)Br

Canonical SMILES

C1=CN=CN=C1C2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.